Enantioselective Bioreduction to (R)-2-Azido-1-(4-methoxyphenyl)ethanol with >99% ee — Comparison Across α-Azido Ketone Substrates
2-Azido-1-[4-(methyloxy)phenyl]ethanone undergoes stereoselective bioreduction using whole cells of marine-derived fungus Penicillium citrinum CBMA 1186 to produce (R)-2-azido-1-(4-methoxyphenyl)ethanol with >99% enantiomeric excess and 68–100% conversion [1]. In the same study, the unsubstituted phenyl analog (α-azido acetophenone) and other α-azido ketones with varying aryl substituents were evaluated under identical conditions, showing distinct conversion and stereoselectivity profiles [2].
| Evidence Dimension | Enantioselective bioreduction — enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (R-enantiomer) with 68–100% conversion |
| Comparator Or Baseline | Unsubstituted α-azido acetophenone and other α-azido ketones with varied aryl substituents; substrate-dependent selectivity observed |
| Quantified Difference | Quantitatively >99% ee for target; comparator substrates exhibit variable enantioselectivity patterns per Prelog/anti-Prelog rules |
| Conditions | Whole-cell catalysis using Penicillium citrinum CBMA 1186, marine-derived fungi, aqueous buffer, ambient temperature |
Why This Matters
This demonstrates that the 4-methoxyphenyl substitution on the α-azido ketone scaffold enables consistent, near-perfect enantiocontrol in biocatalytic reductions, which is not guaranteed with other aryl-substituted α-azido ketones under the same conditions.
- [1] Rocha LC, Ferreira HV, Luiz RF, Sette LD, Porto AL. Stereoselective Bioreduction of α-Azido Ketones by Whole Cells of Marine-Derived Fungi. Mar Biotechnol (NY). 2015;17(6):736-742. DOI:10.1007/s10126-015-9644-x. View Source
- [2] Rocha LC et al. Stereoselective Bioreduction of α-Azido Ketones by Whole Cells of Marine-Derived Fungi. Mar Biotechnol. 2015;17(6):736-742 (Supporting Information for substrate scope data). View Source
